![molecular formula C14H16N4O5S B2484119 N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)四氢噻吩-3-甲酰胺 1,1-二氧化物 CAS No. 2034320-74-4](/img/structure/B2484119.png)
N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)四氢噻吩-3-甲酰胺 1,1-二氧化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex heterocyclic compound. The unique molecular structure combines elements of pyrido[2,3-d]pyrimidine and tetrahydrothiophene, suggesting potentially valuable applications in scientific research.
科学研究应用
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has significant potential in several fields:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and in catalysis.
Biology: : Its structural analogs could be studied for their interactions with biomolecules, providing insights into enzyme inhibition or activation.
Industry: : Its derivatives could serve in the development of advanced materials or in the manufacturing of fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multi-step organic synthesis. The initial steps might include constructing the pyrido[2,3-d]pyrimidine core, followed by the incorporation of the tetrahydrothiophene moiety.
Common reagents could include formamide for the pyrimidine ring formation and thiol derivatives for introducing the sulfur-containing tetrahydrothiophene group. Reaction conditions often necessitate controlled temperature and pH to optimize yield and selectivity.
Industrial Production Methods
In industrial settings, the synthesis would scale up the lab procedures while emphasizing cost-efficiency, purity, and safety. Advanced techniques such as flow chemistry could be applied to enhance the production efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: : The sulfur atoms in tetrahydrothiophene rings are susceptible to oxidation, potentially forming sulfoxides or sulfones.
Reduction: : The compound might undergo reduction reactions at the pyrimidine ring, reducing keto groups to hydroxyl groups.
Substitution: : The amide and pyrimidine moieties can participate in nucleophilic substitution reactions, offering a platform for further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Depending on the reactions, products can range from oxidized derivatives with increased functionality to reduced forms with altered biological activity.
作用机制
Mechanism: : The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The exact mechanism would depend on the context of its application.
Molecular Targets and Pathways: : Possible targets include nucleotide-binding enzymes or sulfur-metabolizing enzymes, influencing pathways like DNA synthesis or oxidative stress responses.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: : Known for their broad range of biological activities.
Tetrahydrothiophene-containing molecules: : Utilized in pharmaceuticals and materials science.
Uniqueness
The combination of pyrido[2,3-d]pyrimidine with tetrahydrothiophene creates a unique scaffold that may offer a diverse range of activities and applications not seen in other compounds.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c19-12(9-3-7-24(22,23)8-9)16-5-6-18-13(20)10-2-1-4-15-11(10)17-14(18)21/h1-2,4,9H,3,5-8H2,(H,16,19)(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSNJGFNZYGIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
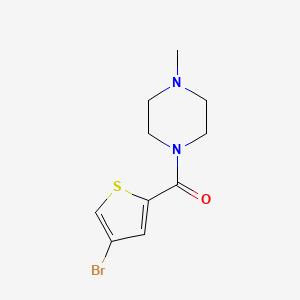
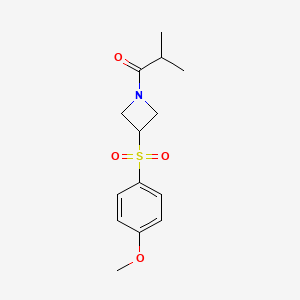


![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2484047.png)
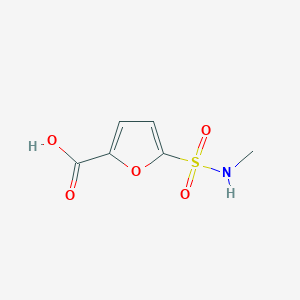
![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)
![3-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2484051.png)
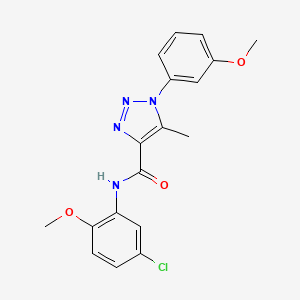
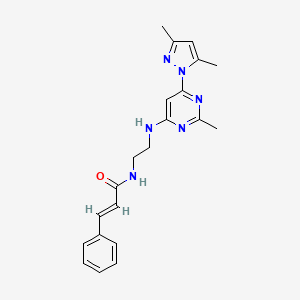
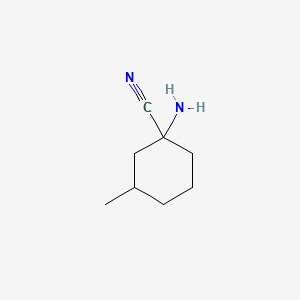
![N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2484056.png)
